molecular formula C33H32N2O8 B13400884 (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid

Cat. No.: B13400884
M. Wt: 584.6 g/mol
InChI Key: BWJJONDPLYEAMC-UHFFFAOYSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine: is a compound commonly used in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a building block in the synthesis of peptides and proteins. The compound is notable for its use in fluorescence-based assays due to the presence of the 7-methoxycoumarin-4-yl group, which acts as a fluorophore.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine typically involves the protection of the amino groups of lysine followed by the introduction of the 7-methoxycoumarin-4-yl group. The fluorenylmethoxycarbonyl group is used to protect the alpha-amino group, while the epsilon-amino group is modified with the 7-methoxycoumarin-4-yl group. This process can be achieved through solid-phase peptide synthesis, where the peptide chain is assembled step by step on an insoluble resin support .

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis protocols are often employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimide-based coupling reagents in the presence of a base.

    Fluorescence Quenching: 2,4-dinitrophenyl in aqueous buffer.

Major Products:

Scientific Research Applications

N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects primarily through its role as a fluorophore in fluorescence-based assays. The 7-methoxycoumarin-4-yl group absorbs light at a specific wavelength and emits fluorescence, which can be measured to study various biological processes. The fluorenylmethoxycarbonyl group serves as a protecting group during peptide synthesis, ensuring the correct assembly of the peptide chain .

Comparison with Similar Compounds

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine is unique due to its specific fluorescence properties, making it particularly useful in studying enzyme activities and protein interactions. Its combination of a protecting group and a fluorophore allows for precise control during peptide synthesis and accurate measurement in fluorescence-based assays .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJONDPLYEAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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